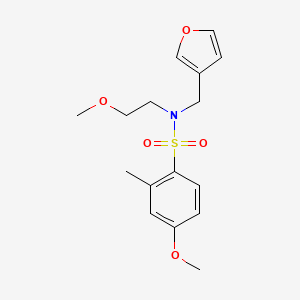

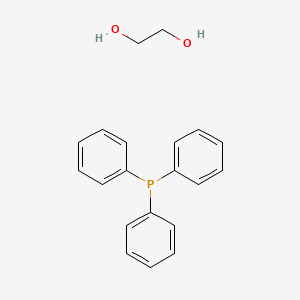

Ethane-1,2-diol;triphenylphosphane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, the synthesis of diiron ethane-1,2-dithiolate complexes with tricyclohexylphosphine, methyl diphenylphosphinite, or tris (2-thienyl)phosphine coligands has been reported . Another paper discusses the synthesis of 1,2-ethanediylbis (triphenylphosphonium) ditribromide as a new brominating agent .Scientific Research Applications

Catalysis and Reaction Mechanisms

The interaction between ethane-1,2-diol derivatives and triphenylphosphane has been explored in various catalytic processes. For instance, the "arm-on, arm-off" processes involving phosphane association and dissociation play a significant role in rhodium-catalyzed alkene hydrogenation. This mechanism has been demonstrated using a rhodium complex with a triphos ligand (1,1,1-tris(diphenylphosphanylmethyl)ethane), comparing its activity with mixtures of related diphosphane complexes and triphenylphosphane. The findings suggest that the presence of triphenylphosphane can enhance the rate of styrene hydrogenation and stabilize the metal center during cyclohexene hydrogenation, highlighting the complex interplay of ligand dynamics in catalytic processes (Chaplin & Dyson, 2007).

Luminescence and Material Science

In material science, the luminescence properties of complexes involving phosphane ligands have been studied. For example, complexes of the type CuI(tripod)X, where tripod represents a ligand such as 1,1,1-tris(diphenylphosphanylmethyl)ethane and X denotes various anionic groups, exhibit phosphorescence in both solution and solid states. The emission properties of these complexes, influenced by the rigid tetrahedral structure imposed by the tripod ligand, have implications for the development of new luminescent materials (Pawlowski et al., 2005).

Synthetic Chemistry

In synthetic chemistry, triphenylphosphane has been used as a catalyst for the Knoevenagel condensation of aldehydes with acidic methylene compounds, demonstrating the versatility of phosphane compounds in facilitating various chemical transformations. This process is characterized by its mild and solvent-free conditions, providing a sustainable approach to synthesizing substituted olefins with high yields and selectivity (Yadav et al., 2004).

Hydrogenase Models and Catalytic Applications

Furthermore, phosphane and phosphite-substituted diiron diselenolato complexes have been investigated as models for [FeFe]-hydrogenases. These studies explore the displacement of terminal CO ligands by triphenylphosphane and other phosphane ligands, leading to the formation of complexes that catalyze the electrochemical reduction of weak acids to produce molecular hydrogen. This research sheds light on the potential applications of phosphane ligands in developing catalysts for hydrogen production (Harb et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

ethane-1,2-diol;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.C2H6O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1-2-4/h1-15H;3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHRKZHIILSUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)

![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)

![2-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2833489.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2833491.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2833492.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2833494.png)

![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2833500.png)

![8-Azadispiro[3.1.36.14]decane](/img/structure/B2833502.png)

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)